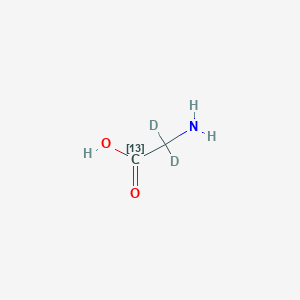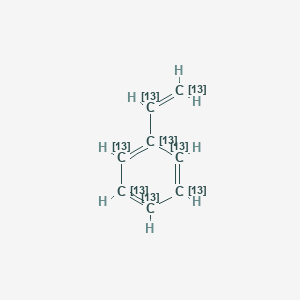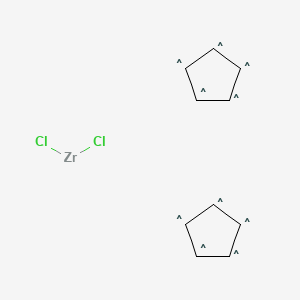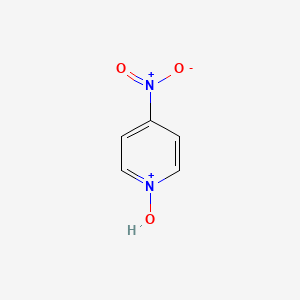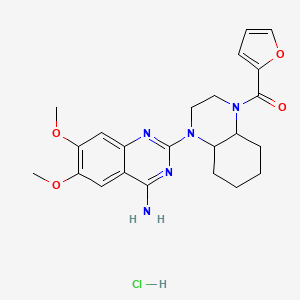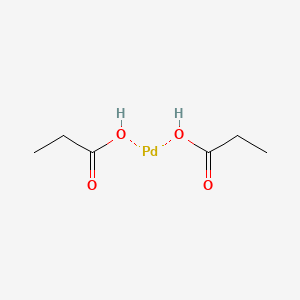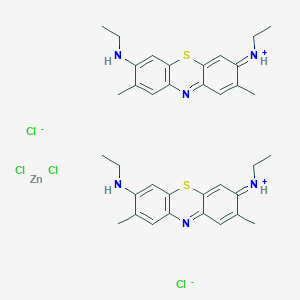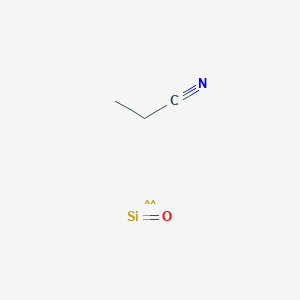
CID 16217124
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 16217124” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 16217124 involves a series of chemical reactions under specific conditions. The preparation methods typically include the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: CID 16217124 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered chemical and physical properties, which are useful for various applications in research and industry.
Scientific Research Applications
CID 16217124 has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other compounds and studying reaction mechanisms. In biology, it may be used to investigate biological pathways and interactions. In medicine, this compound can be explored for its potential therapeutic effects and as a tool for drug development. In industry, the compound’s unique properties make it valuable for manufacturing processes and product development.
Mechanism of Action
The mechanism of action of CID 16217124 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 16217124 include those with related chemical structures and properties. These compounds may share similar reactivity and applications but can differ in specific details such as potency, selectivity, and stability.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective or suitable.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique properties and wide range of applications
Properties
CAS No. |
1173021-70-9 |
|---|---|
Molecular Formula |
C3H5NOSi |
Molecular Weight |
99.16 g/mol |
InChI |
InChI=1S/C3H5N.OSi/c1-2-3-4;1-2/h2H2,1H3; |
InChI Key |
ZTGCCJHRDUJZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC#N.O=[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





